N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-15-5-2-7-18(13-15)28(25,26)22-17-9-10-19-16(14-17)6-3-11-23(19)21(24)20-8-4-12-27-20/h2,4-5,7-10,12-14,22H,3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIMJGZFNYPYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Synthesis of the tetrahydroquinoline moiety: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Coupling of the furan and tetrahydroquinoline units: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Introduction of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The tetrahydroquinoline moiety can be reduced to form fully saturated quinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones, quinoline N-oxides.
Reduction: Saturated quinoline derivatives.
Substitution: Sulfonamide derivatives with various substituents.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide depends on its specific application:
Medicinal Chemistry: It may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity.
Organic Synthesis: It can participate in various chemical reactions to form new bonds and create more complex structures.
Materials Science: It may interact with light or electric fields to produce specific electronic or photophysical effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Positional Isomerism: 6- vs. 7-Sulfonamide Substitution
A closely related analog, 4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide (), differs in the sulfonamide group’s position (7-position vs. 6-position) and includes a 4-fluoro substituent on the benzene ring. Key implications include:
- Steric Effects : The 6-position sulfonamide in the target compound may allow better access to hydrophobic binding pockets compared to the 7-position isomer.
- Biological Activity: Positional isomerism can dramatically alter target specificity. For example, THQ derivatives with sulfonamides at the 6-position often show enhanced affinity for enzymes like histone deacetylases (HDACs) or nitric oxide synthases (NOS) compared to 7-position analogs .
Substituent Variations on the THQ Core
Heterocyclic Acyl Groups
- Thiophene-2-carboximidamide (, Compounds 68–71): Thiophene’s sulfur atom enhances lipophilicity and may improve blood-brain barrier penetration compared to furan. These compounds exhibited NOS inhibitory activity, with IC₅₀ values in the nanomolar range .
- Imidazole-1-carbonyl (, Compound 8j) : The imidazole group introduces hydrogen-bonding capability, which could enhance solubility and kinase target engagement. Compound 8j showed moderate yield (74%) and a molecular ion peak at m/z 354 [M+H]⁺ .
Sulfonamide Modifications
- Trifluoroacetyl (): The trifluoroacetyl group in N-[4-(2-cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide increases metabolic stability due to fluorine’s electronegativity but may reduce solubility .
- Methoxyphenylsulfonyl (, Compound 11) : This substituent in HDAC inhibitors enhances binding to zinc-containing active sites, a feature absent in the target compound .
Data Table: Key Comparisons of THQ Derivatives
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a furan-2-carbonyl group with a tetrahydroquinoline moiety and a sulfonamide group, suggesting potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O6S. The structural components are illustrated below:
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and biological activity |
| Tetrahydroquinoline | Known for various biological properties including anticancer activity |
| Sulfonamide Group | Commonly found in many pharmacologically active compounds |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties . It has been identified as a potential inhibitor of specific kinases such as Spleen Tyrosine Kinase (SYK), which plays a crucial role in cancer cell proliferation and survival. Inhibition of SYK can lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide group in this compound is known for its antibacterial effects. Compounds with similar structures have demonstrated activity against various bacterial strains. For instance, related sulfonamide derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the furan and tetrahydroquinoline moieties may enhance this antimicrobial activity through multiple mechanisms.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes findings related to structural analogs:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial | Enhanced potency due to fluorine substitution |
| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial | Established clinical use |
| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer | Lacks complex structure but retains activity |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies : A study assessing the anticancer effects on various human tumor cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compound induced apoptosis through activation of caspase pathways.
- Antimicrobial Testing : Disk diffusion assays showed that this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this sulfonamide derivative, and how are intermediates characterized?
Answer:
The compound is synthesized via a multi-step approach:
- Step 1: Construct the tetrahydroquinoline core through intramolecular cyclization, often using nitroarene precursors and palladium-catalyzed reductive cyclization (e.g., with formic acid as a CO surrogate) .
- Step 2: Introduce the furan-2-carbonyl moiety via acylation or coupling reactions.
- Step 3: Sulfonylation of the amine group using 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Characterization: - NMR spectroscopy (H, C) confirms regiochemistry and functional groups.
- HRMS validates molecular weight, while IR identifies carbonyl (C=O) and sulfonamide (S=O) stretches.
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Basic: What pharmacological screening strategies are recommended for initial bioactivity assessment?
Answer:
- Antimicrobial assays: Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi (e.g., C. albicans) .
- Anti-inflammatory screening: Measure COX-2 inhibition via ELISA or cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages).
- Cytotoxicity profiling: Employ MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Cross-validation: Repeat assays with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Purity analysis: Use HPLC-MS to rule out impurities (>95% purity required for reliable data) .
- Metabolic stability: Assess hepatic microsomal degradation to identify rapid metabolism as a cause of in vivo inconsistency.
- Structural analogs: Compare with tetrahydroisoquinoline derivatives (e.g., ) to refine structure-activity relationships (SAR) .
Advanced: What catalytic conditions optimize yield in palladium-mediated cyclization steps?
Answer:
- Catalyst selection: Pd(OAc) with ligands like XPhos enhances reductive cyclization efficiency .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve nitroarene solubility.
- Temperature control: 80–100°C balances reaction rate and side-product formation.
- Additives: Formic acid as a CO surrogate reduces Pd(II) to Pd(0), critical for catalytic turnover .
Advanced: How can computational modeling guide mechanistic studies of sulfonamide bioactivity?
Answer:
- Docking simulations: Use AutoDock Vina to predict binding modes with target enzymes (e.g., COX-2, DHFR).
- MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling: Corrogate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity data from analogs .
Basic: What purification techniques are critical for isolating this compound?
Answer:
- Column chromatography: Silica gel (60–120 mesh) with gradient elution (hexane/EtOAc).
- Recrystallization: Use ethanol/water mixtures for high-purity crystals.
- TLC monitoring: Employ UV-active plates and iodine staining to track intermediates .
Advanced: How can solubility challenges in formulation be addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
